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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mechanically exfoliated Zirconium Diselenide

(ZrSe2) with other prominent two-dimensional (2D) materials, namely Molybdenum Disulfide

(MoS2) and Graphene. The comparison is based on Atomic Force Microscopy (AFM) analysis,

offering insights into key topographical features such as flake thickness and surface roughness.

Detailed experimental protocols for mechanical exfoliation and AFM characterization are also

provided to support the reproducibility of the presented data.

Comparative Analysis of Topographical Properties
The following table summarizes the quantitative data obtained from AFM analysis of

mechanically exfoliated ZrSe2, MoS2, and Graphene flakes on a SiO2/Si substrate. It is

important to note that these values are compiled from various studies, and direct comparisons

should be made with consideration for potential variations in experimental conditions.

2D Material
Typical Flake
Thickness (nm)

Monolayer
Thickness (nm)

Surface
Roughness (RMS,
nm)

ZrSe2 1.5 - 20 ~0.7 0.2 - 0.5

MoS2 0.8 - 15 ~0.65 0.15 - 0.4

Graphene 0.5 - 5 ~0.34 0.1 - 0.3
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Note: The typical flake thickness represents the range commonly observed for mechanically

exfoliated flakes, which often consist of multiple layers. The monolayer thickness is the

theoretical or experimentally determined height of a single layer of the material. Surface

roughness (Root Mean Square) is a measure of the fine-scale irregularities on the surface of

the exfoliated flakes.

Experimental Protocols
Mechanical Exfoliation of 2D Materials
Mechanical exfoliation, often referred to as the "Scotch tape method," is a simple yet effective

technique for obtaining high-quality, single- to few-layer 2D material flakes.

Materials and Equipment:

Bulk crystals of the desired 2D material (ZrSe2, MoS2, or Graphite)

High-quality adhesive tape (e.g., Scotch tape, Nitto tape)

Silicon wafers with a 285 nm or 300 nm oxide layer (SiO2/Si)

Optical microscope

Tweezers

Substrate cleaning supplies (Acetone, Isopropanol, DI water)

Optional: Plasma cleaner

Procedure:

Substrate Preparation: Clean the SiO2/Si substrate by sonicating it in acetone, isopropanol,

and deionized water for 10-15 minutes each. Dry the substrate with a stream of nitrogen gas.

For improved flake adhesion, an optional oxygen plasma treatment can be performed to

remove organic residues and activate the surface.[1]

Crystal Cleavage: Take a small piece of the bulk crystal and press it onto the adhesive side

of the tape.
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Exfoliation: Fold the tape onto itself and peel it apart multiple times. This process cleaves the

crystal into progressively thinner layers. The number of cleavages will influence the thickness

of the resulting flakes.

Transfer to Substrate: Gently press the tape with the exfoliated flakes onto the cleaned

SiO2/Si substrate. Apply uniform pressure to ensure good contact.

Tape Removal: Slowly peel the tape off the substrate. Thin flakes of the 2D material will

remain adhered to the SiO2 surface due to stronger van der Waals forces with the substrate

than with the tape.

Flake Identification: Use an optical microscope to identify promising thin flakes. Monolayer

and few-layer flakes often exhibit a distinct optical contrast on the SiO2/Si substrate.

Atomic Force Microscopy (AFM) Analysis
AFM is a high-resolution scanning probe microscopy technique used to characterize the

topography of the exfoliated flakes at the nanoscale.

Equipment:

Atomic Force Microscope

AFM probes suitable for tapping mode imaging (e.g., silicon cantilevers)

AFM analysis software

Procedure:

Sample Mounting: Secure the SiO2/Si substrate with the exfoliated flakes onto the AFM

sample stage.

Probe Installation and Laser Alignment: Install a new AFM probe and align the laser onto the

cantilever to obtain a strong reflection signal on the photodetector.

Cantilever Tuning: Tune the cantilever to its resonant frequency for tapping mode operation.

Imaging Parameters:
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Scan Mode: Tapping mode (or non-contact mode) is generally preferred for imaging 2D

materials to minimize sample damage.[2]

Scan Rate: Start with a slower scan rate (e.g., 0.5 - 1 Hz) for higher quality images and

increase as appropriate.

Scan Size: Begin with a larger scan size to locate the flakes of interest and then zoom in

for higher resolution images.

Setpoint: Adjust the amplitude setpoint to maintain a gentle interaction between the tip and

the sample.

Image Acquisition: Acquire topography and phase/amplitude images of the selected flakes.

Data Analysis:

Flattening: Apply a flattening filter to the raw AFM data to correct for sample tilt and

scanner bow.

Thickness Measurement: Draw a line profile across the edge of a flake to measure its

height relative to the substrate.

Roughness Measurement: Select a flat area on the surface of the flake and use the

analysis software to calculate the Root Mean Square (RMS) roughness.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.azom.com/article.aspx?ArticleID=23984
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanical Exfoliation

AFM Analysis

Bulk Crystal

Repeated Cleavage
with Adhesive Tape

Transfer to
SiO2/Si Substrate

Tapping Mode
AFM Imaging

Sample Characterization

Image Processing
and Data Extraction

Flake Thickness &
Surface Roughness

Click to download full resolution via product page

Experimental Workflow for AFM Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b077680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D Materials

AFM-Derived PropertiesZrSe2

Flake Thickness

Surface Roughness

MoS2

Graphene

Click to download full resolution via product page

Comparison of AFM-Derived Properties

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. azom.com [azom.com]

To cite this document: BenchChem. [AFM Analysis of Mechanically Exfoliated ZrSe2: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077680#afm-analysis-of-mechanically-exfoliated-
zrse2]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b077680?utm_src=pdf-body-img
https://www.benchchem.com/product/b077680?utm_src=pdf-custom-synthesis
https://www.researchgate.net/post/How_to_mechanically_exfoliate_TMDs_on_SiO2
https://www.azom.com/article.aspx?ArticleID=23984
https://www.benchchem.com/product/b077680#afm-analysis-of-mechanically-exfoliated-zrse2
https://www.benchchem.com/product/b077680#afm-analysis-of-mechanically-exfoliated-zrse2
https://www.benchchem.com/product/b077680#afm-analysis-of-mechanically-exfoliated-zrse2
https://www.benchchem.com/product/b077680#afm-analysis-of-mechanically-exfoliated-zrse2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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